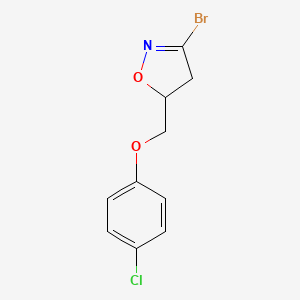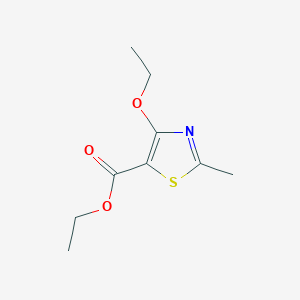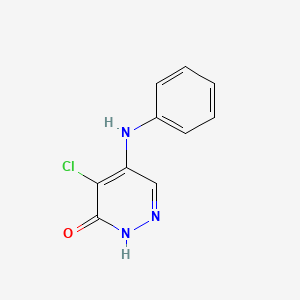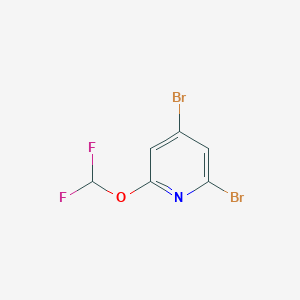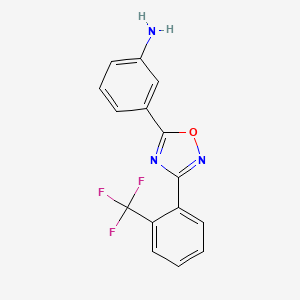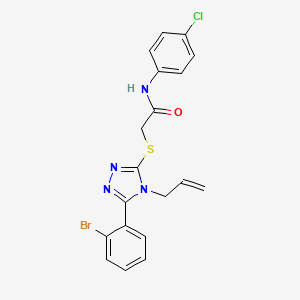![molecular formula C9H8F3N3OS B11783111 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. This reaction proceeds through a multi-step process that includes the formation of intermediate compounds, which are subsequently cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the normal functioning of the electron transport chain, leading to the inhibition of bacterial growth.
相似化合物的比较
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Lacks the trifluoromethyl group but shares a similar core structure.
6-Phenylimidazo[2,1-b]thiazole: Contains a phenyl group instead of a trifluoromethyl group.
Benzo[d]imidazo[2,1-b]thiazole: Features a fused benzene ring, altering its chemical properties
Uniqueness
The presence of the trifluoromethyl group in 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate, making it more effective in penetrating biological membranes and resisting metabolic degradation.
属性
分子式 |
C9H8F3N3OS |
|---|---|
分子量 |
263.24 g/mol |
IUPAC 名称 |
2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C9H8F3N3OS/c1-3-4(2)17-8-14-6(9(10,11)12)5(7(13)16)15(3)8/h1-2H3,(H2,13,16) |
InChI 键 |
TYNUQRMMLOKSBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC(=C(N12)C(=O)N)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)
![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)

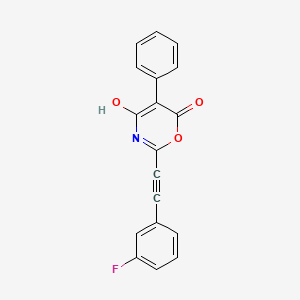

![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)
